molecular formula C7H12O2S B126977 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone CAS No. 145475-20-3

1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone

Cat. No. B126977
M. Wt: 160.24 g/mol
InChI Key: VCGDCGXCMBGHID-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone, also known as 2-Methyl-6-(2-oxoethyl)-1,3-dioxin-4-one, is an organic compound with the molecular formula C7H10O3S. It is a colorless liquid with a strong odor and is commonly used in chemical research.

Mechanism Of Action

The mechanism of action of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone is not well understood. However, studies have suggested that it may act as a reactive electrophile and undergo nucleophilic addition reactions with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can alter the structure and function of these biomolecules.

Biochemical And Physiological Effects

Studies have shown that 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone can induce oxidative stress and DNA damage in cells. It can also cause cytotoxicity and apoptosis in various cell types. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of new compounds. However, its strong odor and potential toxicity can be a limitation for its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action and the formation of adducts with cellular biomolecules. Additionally, research can be done on the synthesis of new compounds using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as a starting material.

Synthesis Methods

The synthesis of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone involves the reaction of 2-methyl-1,3-dioxolane-4-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as the final product.

Scientific Research Applications

1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone has a wide range of scientific research applications. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in chemical research as a starting material for the synthesis of new compounds with potential biological activities.

properties

CAS RN

145475-20-3

Product Name

1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone

InChI

InChI=1S/C7H12O2S/c1-5-3-4-10-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1

InChI Key

VCGDCGXCMBGHID-IYSWYEEDSA-N

Isomeric SMILES

C[C@@H]1CCS[C@@H](O1)C(=O)C

SMILES

CC1CCSC(O1)C(=O)C

Canonical SMILES

CC1CCSC(O1)C(=O)C

synonyms

Ethanone, 1-(6-methyl-1,3-oxathian-2-yl)-, (2R-cis)- (9CI)

Origin of Product

United States

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